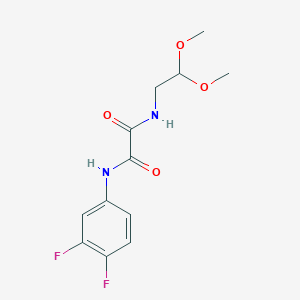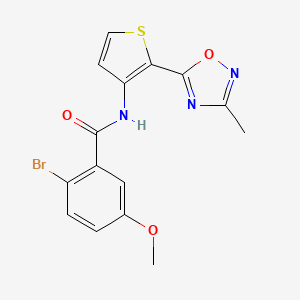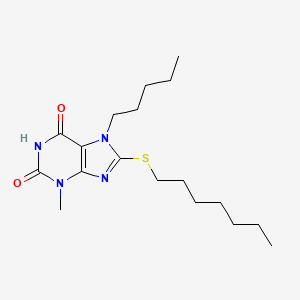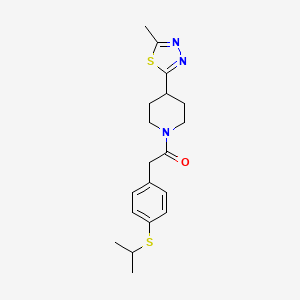
2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: The compound is synthesized using methods like azide coupling of amino acid esters, showcasing efficient preparation techniques. For instance, N-substituted esters reacted with hydrazine hydrate to yield hydrazides and hydrazones (Ali, Fathalla, & Rayes, 2008).
Applications in Cancer Research
- Anticancer Properties: This compound has shown promising results in cancer research, particularly in synthesizing new derivatives with potential anticancer agents. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure exhibited significant antitumor activities against various cancer cell lines (Fang et al., 2016).
- Radiosynthesis for Imaging: The compound's derivative, AZD8931, has been synthesized for potential PET imaging applications, particularly in imaging EGFR, HER2, and HER3 signaling in cancer research (Wang, Gao, & Zheng, 2014).
Molecular Structure and Analysis
- Structural Analysis: Studies involving the synthesis and characterization of related compounds have provided insights into molecular structures, aiding in understanding the chemical properties and potential applications of these compounds (Halim & Ibrahim, 2017).
Pharmacological Activities
- Antibacterial and Antifungal Activities: Some derivatives have shown significant antimicrobial properties, indicating potential in developing new antibacterial and antifungal agents (Desai et al., 2021).
- Antihypoxic Activities: Research has also explored the antihypoxic actions of related compounds, contributing to the understanding of potential medical applications in treating conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
Potential in Developing New Therapeutics
- Drug Development: The compound and its derivatives have been used in synthesizing new therapeutic agents, demonstrating a wide range of pharmacological activities that could be beneficial in drug development (Zubkov et al., 2010).
Propiedades
IUPAC Name |
2-(6-amino-1-methyl-2-oxoquinolin-3-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-15-12(17)7-19-11-6-8-5-9(14)3-4-10(8)16(2)13(11)18/h3-6H,7,14H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKIXFBEVPTUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=C(C=CC(=C2)N)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2560023.png)

![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)
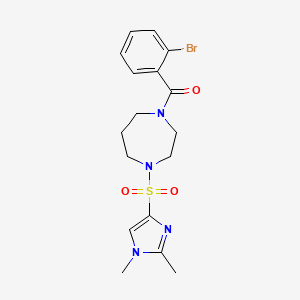


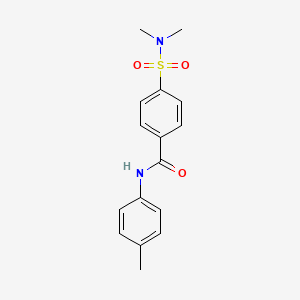

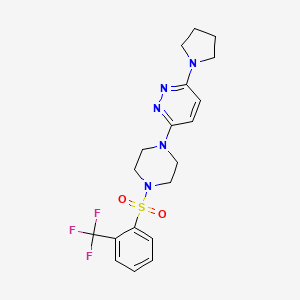
![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)
